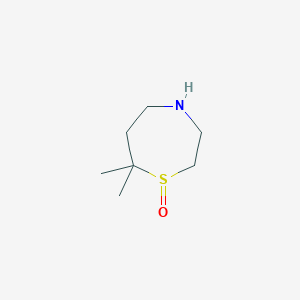
7,7-Dimethyl-1lambda4,4-thiazepan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-1lambda4,4-thiazepan-1-one is an organic compound with the molecular formula C7H15NOS. It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a thiazepane ring substituted with two methyl groups at the 7th position and an oxygen atom bonded to the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate amine under oxidative conditions to form the thiazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-1lambda4,4-thiazepan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazepane derivatives with different oxidation states of sulfur.
Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazepane derivatives with lower oxidation states.
Substitution: Various substituted thiazepane derivatives depending on the reagents used.
Applications De Recherche Scientifique
7,7-Dimethyl-1lambda4,4-thiazepan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-1lambda4,4-thiazepan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its thiazepane ring and functional groups. The exact pathways involved can vary, but typically include binding to active sites, inhibition or activation of enzymatic activity, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-1lambda4,4-thiazepane: Lacks the oxygen atom bonded to the sulfur.
1,4-Thiazepane: A simpler thiazepane ring without the methyl substitutions.
7-Methyl-1lambda4,4-thiazepan-1-one: Contains only one methyl group at the 7th position.
Uniqueness
7,7-Dimethyl-1lambda4,4-thiazepan-1-one is unique due to its specific substitution pattern and the presence of an oxygen atom bonded to the sulfur. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
7,7-dimethyl-1,4-thiazepane 1-oxide |
InChI |
InChI=1S/C7H15NOS/c1-7(2)3-4-8-5-6-10(7)9/h8H,3-6H2,1-2H3 |
Clé InChI |
MHKDUWUTBYSSPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCCS1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


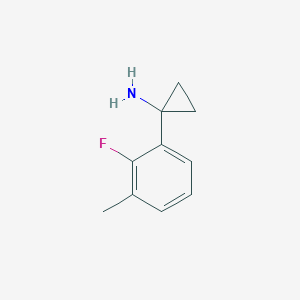
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
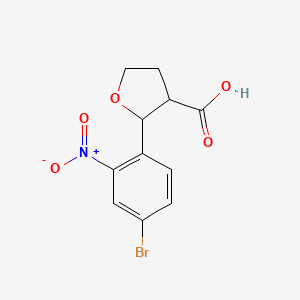
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
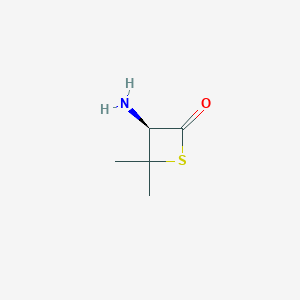
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
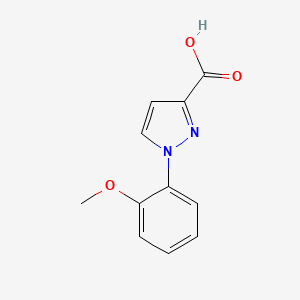
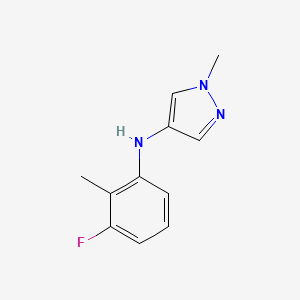
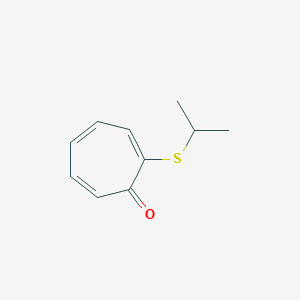
![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B13235800.png)
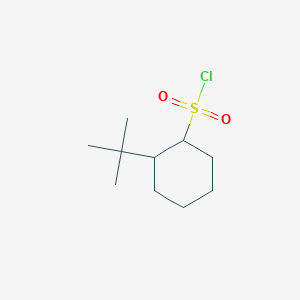
![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
